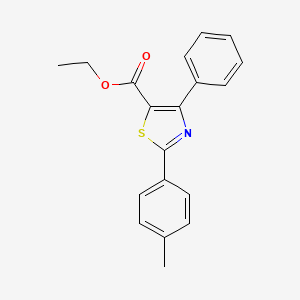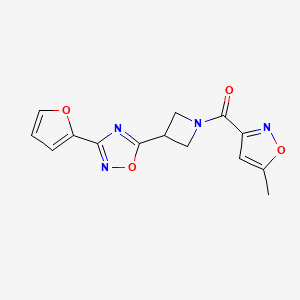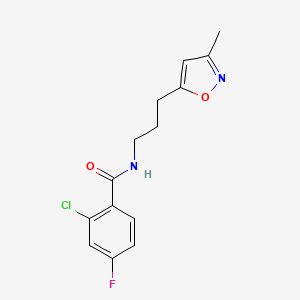![molecular formula C23H25N5O4 B2497146 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1189921-58-1](/img/structure/B2497146.png)
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The exploration of pyrazolo[3,4-d]pyrimidine derivatives and similar heterocyclic compounds has attracted considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are known for their roles in cancer research, antimicrobial activity, and as inhibitors of various enzymes.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and related compounds often involves multi-step reactions, including condensation, cyclization, and functionalization steps. For example, Al-Sanea et al. (2020) describe the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives using methyl 3-methoxy-5-methylbenzoate as a key intermediate, showcasing the complexity and versatility of synthetic routes in this chemical class (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by X-ray crystallography, NMR, and other spectroscopic methods. For instance, the study on the crystal structure of a related compound by Hu Jingqian et al. (2016) provides insights into the molecular arrangement, hydrogen bonding, and weak interactions that influence the stability and reactivity of these molecules (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidine derivatives participate in various chemical reactions, including substitutions, additions, and cyclization reactions, which are pivotal for modifying their biological activity and physical properties. Research by Rahmouni et al. (2014) on the synthesis of isoxazolines and isoxazoles of N-substituted derivatives through [3+2] cycloaddition highlights the chemical versatility of these compounds (Rahmouni et al., 2014).
Scientific Research Applications
Anticancer Activity
Pyrazolopyrimidine derivatives have been explored for their anticancer properties. A study by Al-Sanea et al. (2020) focused on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. These compounds were tested against 60 cancer cell lines, with one compound showing significant cancer cell growth inhibition across several lines, highlighting the potential of pyrazolopyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).
Antioxidant Activity
In research conducted by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. This study underscores the potential application of such compounds in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Anti-Inflammatory Properties
Research by Selvam et al. (2012) on thiazolopyrimidine derivatives, which are structurally related to the queried compound, revealed notable anti-inflammatory and antinociceptive activities. This points to their potential use in developing treatments for inflammatory diseases (Selvam et al., 2012).
Antimicrobial Activity
Pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized and assessed for their antimicrobial activity, showcasing the potential of pyrazolopyrimidine derivatives in combating microbial infections (Abunada et al., 2008).
properties
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-4-28-21-20(16(3)25-28)26(14-19(29)24-12-17-9-7-15(2)8-10-17)23(31)27(22(21)30)13-18-6-5-11-32-18/h5-11H,4,12-14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZRTMISREPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)
![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)


![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2497077.png)

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)

![N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2497083.png)
![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)